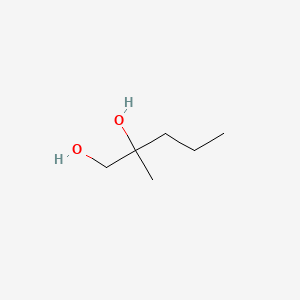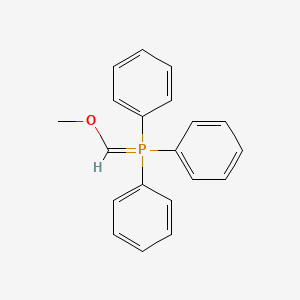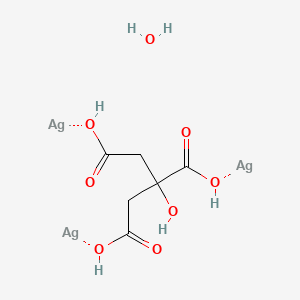
Silver citrate hydrate
Descripción general
Descripción
Silver citrate hydrate, also known as citric acid trisilver salt hydrate, is a high-purity salt . It has the linear formula AgO2CCH2C(OH)(CO2Ag)CH2CO2Ag·xH2O . It is used in various applications due to its antimicrobial properties and its potential as an enhancer of antioxidants and anticancer agents .
Synthesis Analysis
Silver nanoparticles can be synthesized using trisodium citrate as a reducing agent . The synthesis process involves chemical reduction, where the silver precursor is reduced . This method is environmentally friendly and helps control the shape and size of the particles .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula AgO2CCH2C(OH)(CO2Ag)CH2CO2Ag·xH2O .Chemical Reactions Analysis
The synthesis of silver nanoparticles involves chemical reactions where silver precursors are reduced using reducing agents such as trisodium citrate . This process is significant for controlling the shape and size of the particles .Physical And Chemical Properties Analysis
This compound appears as a powder . It has a concentration of 55-65% Ag (by KSCN, titration) and a melting point of 170 °C (dec.) (lit.) . The molecular weight of the anhydrous basis is 512.70 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Silver citrate hydrate demonstrates significant promise in antimicrobial applications. The synthesis of colloidal silver nanoparticles using the citrate method has been explored for use in various external dosage forms. These include reaction with albumin, liposomal forms, and incorporation into microspheres, highlighting its potential in treating superficial wounds and injuries due to its antimicrobial properties (Korolev et al., 2020).
Nanotoxicology
In nanotoxicology, this compound plays a crucial role. Studies have investigated its effects on different biological systems. For instance, research on the toxicity of citrate-coated silver nanoparticles in a fish gill cell line indicates that medium composition can significantly influence the toxicity and behavior of these nanoparticles (Yue et al., 2015). Another study explored the effects of prenatal exposure to silver nanoparticles functionalized with citrate on offspring in rats, indicating different levels of toxicity and impacts on spatial cognition and nitro-oxidative stress (Danila et al., 2017).
Environmental Impact
Research also covers the environmental impact of this compound. For instance, the impact of silver nanoparticle coatings, including those of citrate, on the nitrification potential of Nitrosomonas europaea has been studied, highlighting how different coatings can significantly influence the toxicity and behavior of nanoparticles in environmental contexts (Arnaout & Gunsch, 2012).
Nanoparticle Synthesis and Stability
The role of citrate in nanoparticle synthesis and stability is also a key area of research. Studies have focused on the role of citric acid in the formation of silver nanoplates through reduction approaches, demonstrating how citrate ions can act as reducing agents, stabilizers, and complex agents in nanoparticle synthesis (Jiang et al., 2010). Another aspect is the reactivity and chemical sintering of Carey Lea silver nanoparticles, where citrate-derived capping promotes coalescence of nanoparticles, demonstrating its potential in applications like electronics and catalysis (Vorobyev et al., 2019).
Mecanismo De Acción
Target of Action
Silver citrate hydrate, also known as Silver(I) citrate hydrate, is a compound that primarily targets bacterial cells . The silver ions in the compound interact with the bacterial cells, leading to their destruction .
Mode of Action
It is known that the silver ions released from the compound can bind to proteins in bacterial cells, leading to their precipitation and subsequent cell death .
Biochemical Pathways
This compound affects various biochemical pathways. One key pathway is the citrate cycle (also known as the Krebs cycle), which is crucial for energy production in cells . By interacting with this pathway, this compound can disrupt the energy production of bacterial cells, leading to their death .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its concentration, the ph of the environment, and the presence of other ions .
Result of Action
The primary result of this compound’s action is the death of bacterial cells . This is achieved through the disruption of protein function and energy production within the cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions can affect the release of silver ions from the compound . Additionally, the pH of the environment can influence the compound’s stability and efficacy .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Silver citrate hydrate plays a significant role in biochemical reactions, primarily due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, silver ions from this compound can bind to thiol groups in enzymes and proteins, leading to the inactivation of these biomolecules. This interaction disrupts essential cellular processes in microorganisms, contributing to its antimicrobial effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, silver ions released from this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. Silver ions from the compound can bind to cellular biomolecules, such as DNA and proteins, leading to structural and functional changes. These interactions can inhibit enzyme activity, disrupt membrane integrity, and interfere with cellular respiration. Additionally, this compound can induce changes in gene expression, leading to altered cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the release of silver ions, which can exert prolonged antimicrobial effects. The stability of the compound can be affected by factors such as pH, temperature, and light exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial antimicrobial effects without significant toxicity. At high doses, this compound can cause toxic or adverse effects, including tissue damage and inflammation. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in citrate metabolism. For instance, the compound can influence the tricarboxylic acid (TCA) cycle, affecting metabolic flux and metabolite levels. Silver ions from this compound can also interact with enzymes involved in oxidative phosphorylation, impacting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Silver ions from the compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can be influenced by factors such as ionic strength, pH, and the presence of other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. Additionally, the compound can be sequestered in lysosomes, contributing to its antimicrobial effects .
Propiedades
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;silver;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Ag.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXIBFSXZZKKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ag].[Ag].[Ag] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ag3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


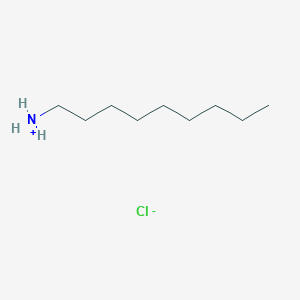
![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)
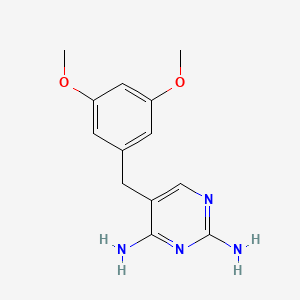
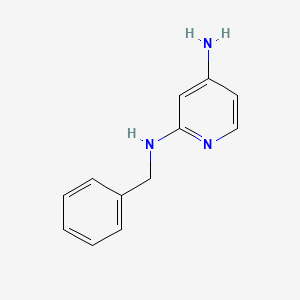

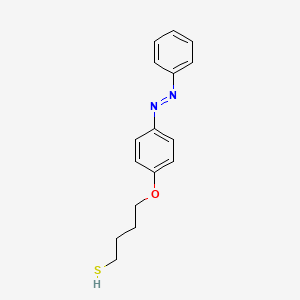
![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)

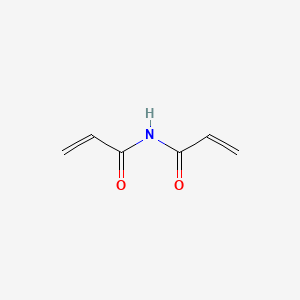
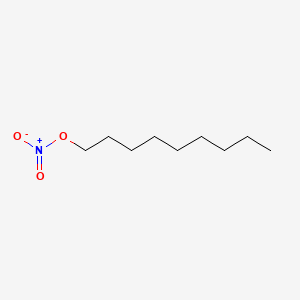
![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)
